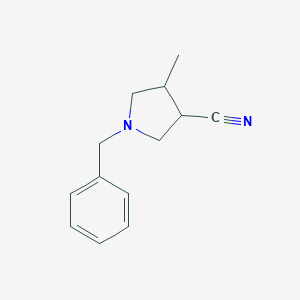

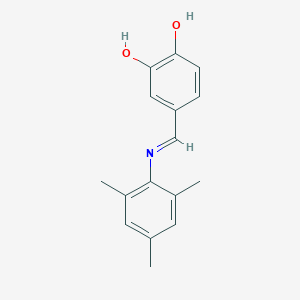

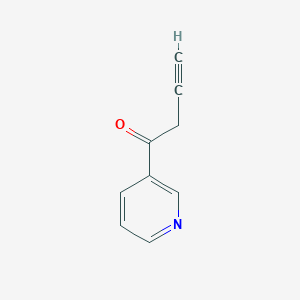

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile" is a chemical compound that falls within the broader category of organic compounds known as nitriles. Its structure and reactivity have been of interest due to its potential applications in various fields of chemistry and material science. While specific studies on "1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile" are scarce, insights can be drawn from research on related compounds and general principles of organic chemistry.

Synthesis Analysis

The synthesis of pyrrolidine carbonitriles, including structures similar to "1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile," typically involves reactions that build the pyrrolidine ring or incorporate the nitrile and benzyl groups. Methods such as condensation reactions, ring closure strategies, and functional group transformations are commonly employed. For example, Kobayashi et al. (2012) describe the synthesis of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides, showcasing a methodology that could potentially be adapted for the synthesis of related compounds (Kobayashi, Nakagawa, & Kozuki, 2012).

Molecular Structure Analysis

The molecular structure of compounds like "1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile" is characterized by X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the spatial arrangement of atoms, bond lengths, angles, and conformations. Moustafa and Girgis (2007) provide an example of crystal structure determination for related compounds, emphasizing the importance of structural knowledge in understanding the properties and reactivity of such molecules (Moustafa & Girgis, 2007).

properties

IUPAC Name |

1-benzyl-4-methylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGFETKZDQWILI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C#N)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400328 |

Source

|

| Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

CAS RN |

115687-24-6 |

Source

|

| Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)

![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)